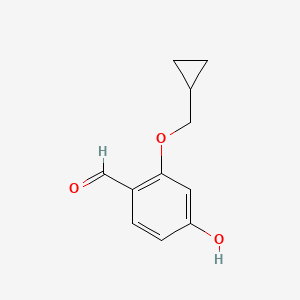

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |

InChI Key |

ZOSAQNWGEAQEOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS number search

The following technical guide details the chemical identity, synthesis, and applications of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde , a specialized organic intermediate.

Executive Summary & Chemical Identity

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a rare positional isomer of the more commonly utilized pharmaceutical intermediates 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde and 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde. While its isomers are key building blocks for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) and other anti-inflammatory agents, the 2,4-isomer serves primarily as a custom synthesis target , impurity reference standard , or specialized scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Chemical Data Table

| Property | Specification |

| Chemical Name | 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |

| CAS Number | Not widely listed (Custom Synthesis); See Note 1 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | O=Cc1ccc(O)cc1OCC1CC1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Aldehyde (C-1), Cyclopropylmethoxy (C-2), Hydroxyl (C-4) |

> Note 1: The specific CAS for this 2,4-isomer is not indexed in standard public registries (PubChem, CAS Common Chemistry) as a commodity chemical. It is frequently confused with its isomers: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5) and 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde (CAS 1243373-53-6) . Researchers must verify the substitution pattern via NMR.

Synthesis & Production Protocols

Synthesizing the 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde isomer presents a regioselectivity challenge. The starting material, 2,4-dihydroxybenzaldehyde , contains two hydroxyl groups with distinct pKa values. The 4-OH is more acidic and nucleophilic, while the 2-OH is involved in an intramolecular hydrogen bond with the aldehyde carbonyl, reducing its reactivity.

Strategic Analysis: Regioselectivity

-

Direct Alkylation: Reaction with cyclopropylmethyl bromide typically yields the 4-O-alkylated product (major) and the 2,4-bis-alkylated product. The desired 2-O-alkylated product is a minor component.

-

Protection Strategy (Recommended): To selectively alkylate the 2-position, the 4-OH must be protected or a different starting scaffold (e.g., 2,4-dihydroxyacetophenone) utilized, followed by oxidation.

Recommended Synthesis Workflow (Protection Route)

This protocol ensures high regioselectivity for the 2-position.

Step 1: Selective Protection of 4-OH

-

Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0 eq), K₂CO₃ (1.1 eq), Acetone.

-

Procedure: Reflux for 4-6 hours. The 4-OH reacts preferentially due to higher acidity.

-

Product: 4-(Benzyloxy)-2-hydroxybenzaldehyde.

Step 2: Alkylation of 2-OH

-

Reagents: 4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (N,N-Dimethylformamide).

-

Procedure: Heat at 60-80°C for 12 hours. The intramolecular H-bond is overcome by the polar solvent and heat.

-

Product: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.

Step 3: Deprotection (Hydrogenolysis)

-

Reagents: H₂ gas (balloon or 1 atm), Pd/C (10% wt), Methanol/THF.

-

Procedure: Stir at RT for 2-4 hours. Monitor by TLC to avoid reducing the aldehyde or cyclopropyl ring (cyclopropyl rings are generally stable under mild hydrogenolysis, but care is needed).

-

Alternative: Use mild acid hydrolysis if an acetal protecting group was used, or specific debenzylation conditions (e.g., BCl₃ at -78°C) if ring opening is a risk.

-

-

Final Product: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde .

Synthesis Logic Diagram

Caption: Step-by-step synthetic pathway designed to overcome the natural reactivity preference of the 4-hydroxyl group.

Applications & Significance

While less common than its 3,4-isomer counterpart (a precursor to Roflumilast), the 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde isomer is critical in specific contexts:

-

Impurity Profiling: In the industrial synthesis of 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde (used in novel PDE4 inhibitors), the 2,4-isomer may form as a byproduct. Isolating and characterizing it allows for rigorous quality control (QC) in GMP environments.

-

Structure-Activity Relationship (SAR) Studies: Drug discovery programs often synthesize "scaffold hops" where substituents are moved around the benzene ring to optimize binding affinity. The 2-alkoxy position alters the steric environment near the aldehyde (or subsequent pharmacophore), potentially improving selectivity against off-target kinases.

-

Coumarin/Chromone Synthesis: Reaction of this aldehyde with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation yields 7-hydroxy-5-(cyclopropylmethoxy)coumarins, which are explored for anticoagulant and antioxidant activities.

Analytical Characterization

To distinguish this compound from its isomers, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are required.

Expected NMR Signature (DMSO-d₆)

-

¹H NMR:

-

Aldehyde (-CHO): Singlet at ~10.2 ppm. (Note: The 2-alkoxy group breaks the intramolecular H-bond typical of salicylaldehydes, shifting this peak slightly upfield compared to the 2-hydroxy isomer).

-

Aromatic Protons:

-

H-3: Doublet (or meta-coupled singlet) ~6.5 ppm.

-

H-5: Doublet of doublets ~6.4 ppm.

-

H-6: Doublet ~7.6 ppm (deshielded by carbonyl).

-

-

Cyclopropylmethoxy:

-

-OCH₂-: Doublet ~3.9 ppm.

-

Cyclopropyl CH: Multiplet ~1.2 ppm.

-

Cyclopropyl CH₂: Multiplets ~0.3–0.6 ppm.

-

-

Hydroxyl (-OH): Broad singlet ~10.5 ppm (exchangeable).

-

Isomer Differentiation Table

| Isomer | Key ¹H NMR Feature | Reactivity (FeCl₃ Test) |

| 2-(Cyclopropylmethoxy)-4-hydroxy | No H-bond on CHO; H-3 is shielded. | Negative (No free phenolic OH ortho to CHO) |

| 4-(Cyclopropylmethoxy)-2-hydroxy | CHO signal >11.0 ppm (H-bonded); H-3 is shielded. | Positive (Violet color) |

| 3-(Cyclopropylmethoxy)-4-hydroxy | Ortho-coupling pattern (H-5/H-6). | Negative (No free phenolic OH ortho to CHO) |

Safety & Handling (MSDS Summary)

As a benzaldehyde derivative, standard safety protocols apply.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

References

-

PubChem. Compound Summary: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Isomer Reference). National Library of Medicine. Available at: [Link]

-

ChemSRC. Search Results for Cyclopropylmethoxy-hydroxybenzaldehyde derivatives. Available at: [Link]

- Google Patents.WO2018005374A1 - Immunomodulator compounds (Synthesis of related benzaldehydes).

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a synthetic aromatic aldehyde with potential applications in medicinal chemistry and drug development. The guide details the compound's molecular formula, molecular weight, and a proposed synthetic route via regioselective alkylation of 2,4-dihydroxybenzaldehyde. It further outlines the necessary spectroscopic techniques for its characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and discusses the significance of its structural motifs in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring a cyclopropylmethoxy group at the 2-position and a hydroxyl group at the 4-position of the benzaldehyde scaffold. The incorporation of a cyclopropyl ring, a small, strained carbocycle, into molecular frameworks is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties. The benzaldehyde moiety itself is a versatile pharmacophore and a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide aims to provide a detailed technical resource on the synthesis and characterization of this compound, laying the groundwork for its further exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Formula and Molecular Weight

Based on its chemical structure, the molecular formula and molecular weight of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde have been determined. This information is critical for stoichiometric calculations in synthesis and for analytical characterization. An isomeric compound, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, has a confirmed molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , which will be identical for the target compound[1][2].

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

Synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde can be strategically achieved through the regioselective alkylation of a readily available starting material, 2,4-dihydroxybenzaldehyde. The key challenge in this synthesis is to selectively alkylate the hydroxyl group at the 4-position over the more sterically hindered and hydrogen-bonded hydroxyl group at the 2-position.

Synthetic Pathway

The proposed synthetic route involves the Williamson ether synthesis, a reliable and widely used method for forming ethers.

Caption: Proposed synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Experimental Protocol

This protocol is based on established methods for the regioselective alkylation of dihydroxybenzaldehydes.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

(Bromomethyl)cyclopropane

-

Cesium Bicarbonate (CsHCO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add cesium bicarbonate (1.5 eq).

-

Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Causality of Experimental Choices:

-

Cesium Bicarbonate: A mild base is crucial for the selective deprotonation of the more acidic 4-hydroxyl group. Stronger bases could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of mono- and di-alkylated products.

-

Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | 1H |

| Aromatic (Ar-H) | 6.5 - 7.8 | Multiplet | 3H |

| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |

| Methylene (-OCH₂-) | 3.8 - 4.0 | Doublet | 2H |

| Cyclopropyl Methine (-CH-) | 1.2 - 1.5 | Multiplet | 1H |

| Cyclopropyl Methylene (-CH₂-) | 0.3 - 0.7 | Multiplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and types of carbon atoms present in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O, C-C) | 100 - 165 |

| Methylene (O-CH₂) | 70 - 75 |

| Cyclopropyl Methine (CH) | 10 - 15 |

| Cyclopropyl Methylene (CH₂) | 3 - 8 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will identify the characteristic functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (aldehyde) | 1680 - 1700 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z = 192.21.

Potential Applications in Drug Development

While specific biological activities of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde have not yet been extensively reported, its structural features suggest several potential applications in drug development.

Rationale for Medicinal Chemistry Exploration

-

Cyclopropyl Moiety: The presence of the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. Its rigid nature can also lead to improved binding affinity and selectivity for biological targets.

-

Hydroxybenzaldehyde Scaffold: This core structure is a common feature in many biologically active molecules and serves as a versatile starting point for the synthesis of more complex derivatives, including Schiff bases and other heterocyclic compounds with potential therapeutic applications.

Caption: Key structural features and their potential benefits in medicinal chemistry.

Conclusion

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde represents a molecule of significant interest for researchers and scientists in the field of drug development. This guide has provided a comprehensive overview of its fundamental properties, a robust synthetic strategy, and a framework for its analytical characterization. The unique combination of a metabolically robust cyclopropyl group and a versatile hydroxybenzaldehyde scaffold makes it a promising candidate for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Pharmaffiliates. (n.d.). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Retrieved February 25, 2026, from [Link]

Sources

Technical Whitepaper: Properties & Applications of 2-Cyclopropylmethoxy Benzaldehydes

Executive Summary

The 2-(cyclopropylmethoxy)benzaldehyde scaffold represents a critical intermediate in contemporary medicinal chemistry, serving as a lipophilic building block for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and anti-inflammatory agents. This guide provides a rigorous technical analysis of the molecule's physicochemical properties, a validated synthetic protocol for high-purity production, and a strategic overview of its reactivity profile.

Unlike simple alkoxy-benzaldehydes, the cyclopropylmethyl (CPM) ether moiety confers unique steric and electronic properties. It functions as a metabolically stable bioisostere for isobutyl or allyl groups, enhancing potency through hydrophobic pocket filling while resisting rapid oxidative dealkylation by cytochrome P450 enzymes.

Part 1: Structural & Physicochemical Attributes

Molecular Architecture

The molecule consists of a benzaldehyde core substituted at the ortho (2-) position with a cyclopropylmethoxy group. This ortho-substitution creates a specific steric environment that influences both chemical reactivity and binding affinity in biological targets.

-

Steric Bulk: The cyclopropyl ring is rigid and occupies a distinct volume compared to flexible alkyl chains, often locking the ether linkage into a specific conformation relative to the aldehyde carbonyl.

-

Lipophilicity: The CPM group significantly increases

relative to a methoxy group, improving membrane permeability.

Key Physicochemical Data

| Property | Value / Description | Note |

| CAS Number | 54280-77-2 | Primary identifier |

| Molecular Formula | MW: 176.21 g/mol | |

| Physical State | Pale yellow liquid to low-melting solid | Tendency to supercool |

| Boiling Point | ~135–140 °C at 5 mmHg | High vacuum distillation recommended |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water |

| 2.4 – 2.7 | Ideal for CNS/peripheral drug targets | |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | No H-bond donors |

Part 2: Validated Synthetic Protocol

The Challenge

The synthesis of 2-(cyclopropylmethoxy)benzaldehyde involves the O-alkylation of salicylaldehyde. The primary challenge is preventing the Cannizzaro reaction or aldol condensation side-products driven by the basic conditions required for alkylation.

Optimized Workflow (Williamson Ether Synthesis)

This protocol utilizes a mild base in a polar aprotic solvent to maximize yield (>90%) and minimize impurity formation.

Reagents:

-

Salicylaldehyde (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (

) (0.1 eq, catalyst) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in DMF (20 mL). Add anhydrous

(20 mmol) and catalytic -

Alkylation: Add (Bromomethyl)cyclopropane (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (

) disappears. -

Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with water (

) and Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Optimized synthetic pathway for high-purity production.

Part 3: Chemical Reactivity & Transformations

The aldehyde functionality at the ortho position, combined with the ether linkage, allows for diverse downstream transformations essential for library generation in drug discovery.

Core Transformations

-

Reductive Amination: Reaction with primary/secondary amines followed by reduction (

) yields benzylamines , a common motif in GPCR antagonists. -

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styrenes , used as Michael acceptors in covalent inhibitor design.

-

Oxidation: Conversion to 2-(cyclopropylmethoxy)benzoic acid using

(Pinnick oxidation), a precursor for amide coupling.

Heterocycle Formation (The Benzofuran Route)

A specific utility of ortho-alkoxy benzaldehydes is the synthesis of benzofurans. However, the cyclopropylmethyl group is generally stable. If the target is a substituted indole or quinoline, this scaffold serves as the "northern" fragment.

Reactivity Map

Figure 2: Divergent synthesis capabilities from the core scaffold.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Bioisosterism & Metabolic Stability

The cyclopropylmethyl (CPM) group is a privileged structure in medicinal chemistry.

-

Metabolic Blockade: Unlike an n-butyl or isobutyl group, the cyclopropyl ring does not undergo standard

-oxidation. -

CYP450 Resistance: The steric bulk around the methylene ether linkage retards O-dealkylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the drug candidate.

Case Studies in Drug Design

-

PDE4 Inhibitors: Analogs of Roflumilast often employ CPM groups to fill the hydrophobic Q-pocket of the phosphodiesterase enzyme. The 2-substituted benzaldehyde serves as the precursor for the "left-hand" side of these inhibitors.

-

Kinase Inhibitors: Used to synthesize the hinge-binding region of tyrosine kinase inhibitors where the ether oxygen acts as a weak H-bond acceptor and the cyclopropyl ring provides hydrophobic interactions.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (

or

References

-

Sigma-Aldrich. 2-(Cyclopropylmethoxy)benzaldehyde Safety Data Sheet. Retrieved from

-

PubChem. Compound Summary: 2-(Cyclopropylmethoxy)benzaldehyde.[3] National Library of Medicine. Retrieved from

-

Masesane, I. B., et al. (2012).[4] Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives.[5] Beilstein Journal of Organic Chemistry. Retrieved from

-

Bedford, R. B., et al. (2005). Simple iron-amine catalysts for the cross-coupling of aryl Grignards with alkyl halides. Chemical Communications. Retrieved from

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. cpachem.com [cpachem.com]

- 3. PubChemLite - 2-(cyclopropylmethoxy)benzaldehyde (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Next-Generation Benzaldehyde Scaffolds in Drug Discovery: From Synthetic Versatility to Clinical Validation

Executive Summary

Benzaldehyde and its derivatives have historically been viewed primarily as chemical intermediates. However, recent pharmaceutical successes, including the FDA approval of Voxelotor (Oxbryta) for Sickle Cell Disease, have re-validated the benzaldehyde moiety as a potent, active pharmacophore. This guide analyzes the technical utility of novel benzaldehyde derivatives—specifically Schiff bases, chalcones, and benzofurans —in modern drug development. We focus on their role as reversible covalent inhibitors, tubulin-targeting agents, and the specific synthetic protocols required to access these scaffolds with high purity and atom economy.

Structural Versatility: The Carbonyl Anchor

The pharmacological power of benzaldehyde lies in the electrophilicity of its carbonyl carbon. In drug design, this functionality serves two distinct mechanistic roles:

-

Reversible Covalent Binding (Schiff Bases): The aldehyde can form a reversible imine (Schiff base) bond with primary amines on protein targets. This is the mechanism of Voxelotor , which binds to the N-terminal valine of the hemoglobin

-chain, stabilizing the oxygenated state and preventing HbS polymerization. -

Michael Acceptor Precursors (Chalcones): When condensed with acetophenones, benzaldehydes form

-unsaturated ketones (chalcones). These act as Michael acceptors, capable of alkylating cysteine residues in enzymes or interacting with the colchicine-binding site of tubulin.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Tubulin Polymerization Inhibitors (Anticancer)

Benzaldehyde derivatives, particularly polymethoxylated chalcones and benzofurans , function as potent microtubule destabilizers.

-

Pharmacophore: The 3,4,5-trimethoxyphenyl (TMP) moiety is critical. It mimics the A-ring of colchicine, allowing the molecule to bind to the colchicine-binding site on

-tubulin. -

Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules, arresting the cell cycle at the G2/M phase and inducing apoptosis.[1]

-

Key Insight: Substitution at the para-position of the benzaldehyde ring with electron-donating groups (e.g., -OMe, -OH) generally enhances cytotoxicity against leukemia (K562) and breast cancer (MCF-7) lines.

Antimicrobial Schiff Bases

Schiff bases derived from salicylaldehyde (2-hydroxybenzaldehyde) exhibit significant antibacterial activity.

-

SAR: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding and metal chelation, which is essential for penetrating bacterial cell membranes.

-

Target: These compounds often disrupt bacterial cell walls or inhibit essential enzymes like DNA gyrase.

Experimental Protocols: Green Synthesis Strategies

Traditional reflux methods often suffer from long reaction times and thermal degradation. We present two field-validated, green chemistry protocols that maximize yield and purity.

Protocol A: Microwave-Assisted Synthesis of Schiff Bases

Target: Rapid library generation of antimicrobial imines.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Primary Amine (e.g., 4-aminophenol) (1.0 equiv)

-

Solvent: Ethanol (minimal volume) or Solvent-free (neat)

-

Catalyst: Glacial Acetic Acid (trace, optional)

Step-by-Step Workflow:

-

Mixing: In a borosilicate reaction vessel, combine 10 mmol of benzaldehyde and 10 mmol of amine.

-

Irradiation: Place in a dedicated microwave synthesis reactor. Set power to 240 W and temperature limit to 80°C .

-

Reaction: Irradiate for 2–5 minutes . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Work-up: Cool to room temperature. If solid precipitates, filter and wash with cold ethanol. If oil forms, induce crystallization by scratching or adding ice-cold water.

-

Purification: Recrystallize from hot ethanol.

Protocol B: Ultrasound-Assisted Claisen-Schmidt Condensation (Chalcones)

Target: Synthesis of tubulin-targeting Michael acceptors.

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

-

Acetophenone derivative (1.0 equiv)

-

Catalyst: NaOH (40% aq. solution) or KOH

Step-by-Step Workflow:

-

Dissolution: Dissolve 5 mmol of aldehyde and 5 mmol of acetophenone in 15 mL ethanol in a flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise with stirring.

-

Sonication: Place the flask in an ultrasonic bath (frequency 40 kHz) at 40°C . Sonicate for 10–30 minutes .

-

Quenching: Pour the reaction mixture into crushed ice/water containing dilute HCl to neutralize the base.

-

Isolation: Filter the yellow precipitate (chalcone).[6] Wash with cold water until filtrate is neutral.

-

Validation: Verify structure via

H-NMR (Look for doublet signals of

Data Summary: Conventional vs. Green Synthesis[4][7]

| Method | Reaction Time | Yield (%) | Energy Efficiency | Purity Profile |

| Conventional Reflux | 2 – 6 Hours | 65 – 75% | Low (High thermal load) | Moderate (Side products common) |

| Microwave (MW) | 2 – 5 Minutes | 85 – 96% | High | High (Cleaner reaction) |

| Ultrasound (US) | 10 – 30 Minutes | 88 – 95% | High | High (Uniform crystal growth) |

Mechanistic Visualization

The following diagrams illustrate the synthesis logic and the biological mode of action for these derivatives.

Diagram 1: Synthetic Pathways & Pharmacophore Generation

Caption: Divergent synthetic pathways from the benzaldehyde hub yielding two distinct bioactive scaffolds via green chemistry protocols.

Diagram 2: Tubulin Inhibition Mechanism (Chalcones/Benzofurans)

Caption: Mechanism of Action: Benzaldehyde derivatives bind the colchicine site, blocking polymerization and inducing apoptosis.

References

-

Voxelotor (Oxbryta)

-

Schiff Base Synthesis & Bioactivity

-

Chalcone Synthesis & Tubulin Targeting

- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. PMC (PubMed Central).

-

Source: [Link]

-

Benzofuran Structure-Activity Relationships

- Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)

-

Source: [Link]

-

Benzaldehyde as Absorption Promoter

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs. Frontiers in Pharmacology.

-

Source: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. globalconference.info [globalconference.info]

- 7. Recent and anticipated novel drug approvals (Q2 2024 through Q1 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Literature review on cyclopropylmethoxy hydroxybenzaldehyde isomers

The following technical guide details the synthesis, characterization, and application of cyclopropylmethoxy hydroxybenzaldehyde isomers, specifically focusing on their critical role as intermediates in the production of phosphodiesterase 4 (PDE4) inhibitors like Roflumilast.

Synthesis, Characterization, and Process Chemistry in Drug Discovery

Executive Summary

Cyclopropylmethoxy hydroxybenzaldehydes are a class of regiochemical isomers derived from 3,4-dihydroxybenzaldehyde (protocatechualdehyde). They serve as pivotal building blocks in medicinal chemistry, most notably in the synthesis of Roflumilast , a selective PDE4 inhibitor used for COPD and asthma.

The two primary isomers of interest are:

-

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (The "3-Isomer")

-

4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde (The "4-Isomer")[1]

Distinguishing between these isomers is critical because the biological activity of the final pharmaceutical depends on the precise placement of the cyclopropylmethoxy tail. This guide provides a definitive protocol for their selective synthesis, separation, and spectroscopic identification.

Chemical Structure and Isomerism

The core challenge in working with these compounds is regioselectivity . The starting material, 3,4-dihydroxybenzaldehyde, contains two phenolic hydroxyl groups with distinct acidity profiles due to the electron-withdrawing aldehyde group at the C1 position.

Comparative Properties

| Feature | 3-Isomer | 4-Isomer |

| IUPAC Name | 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde |

| CAS Number | 25934-52-5 | 1243373-61-6 |

| Role | Target Scaffold (for specific analogs) | Major Impurity (in direct alkylation) |

| pKa (Precursor) | ~8.5 (3-OH of 3,4-DHB) | ~7.4 (4-OH of 3,4-DHB) |

| Reactivity | Less reactive in nucleophilic substitution | More reactive (favored in basic media) |

Regioselectivity Mechanism

The 4-hydroxyl group is para to the aldehyde, making it more acidic and more nucleophilic in the presence of weak bases (e.g., K₂CO₃). Consequently, direct alkylation favors the 4-Isomer . Accessing the 3-Isomer requires protecting group strategies or exploiting steric/electronic modulation.

Figure 1: Mechanistic pathway showing why direct alkylation favors the 4-isomer due to the higher acidity of the para-hydroxyl group.

Experimental Protocols

Protocol A: Synthesis of 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde

This protocol utilizes the natural reactivity preference of the 4-OH group.

Reagents:

-

3,4-Dihydroxybenzaldehyde (20.0 g, 145 mmol)

-

(Bromomethyl)cyclopropane (19.5 g, 145 mmol)

-

Potassium Carbonate (20.0 g, 145 mmol)[1]

-

Solvent: Acetone (200 mL) or DMF (anhydrous)

Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in Acetone.

-

Base Addition: Add K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.

-

Alkylation: Add (bromomethyl)cyclopropane dropwise at room temperature (20–30°C).

-

Reflux: Heat the mixture to mild reflux (50–60°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil often solidifies. Recrystallize from Isopropanol or purify via silica gel chromatography to isolate the 4-isomer from the di-alkylated byproduct.

Yield: ~60-70% Data: Yellow crystalline solid. MP: 46–48°C.

Protocol B: Selective Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol uses a "Protection-Alkylation-Deprotection" strategy to force alkylation at the 3-position.

Reagents:

-

Benzyl Bromide (BnBr)

-

(Bromomethyl)cyclopropane

-

Sodium Hydride (NaH) or K₂CO₃

-

Pd/C (10%) for hydrogenolysis

Methodology:

-

Step 1: Selective Protection: React 3,4-dihydroxybenzaldehyde with 1.0 eq of Benzyl Bromide and weak base (NaHCO₃) in DMF. This selectively protects the more acidic 4-OH, yielding 4-benzyloxy-3-hydroxybenzaldehyde .

-

Step 2: 3-O-Alkylation: Treat the intermediate with NaH (1.1 eq) in dry DMF at 0°C, then add (bromomethyl)cyclopropane. Warm to 60°C for 6 hours. This forces alkylation at the remaining 3-OH position.

-

Step 3: Deprotection: Dissolve the 3-cyclopropylmethoxy-4-benzyloxybenzaldehyde in MeOH/THF. Add 10% Pd/C and stir under H₂ atmosphere (balloon pressure) for 4 hours. The benzyl group is cleaved, leaving the 4-OH free.

Validation: This route guarantees the 3-isomer structure, confirmed by the upfield shift of the C3-proton in NMR compared to the 4-isomer.

Characterization Data

The following data allows for the rapid differentiation of the two isomers.

Spectroscopic Comparison Table

| Parameter | 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |

| 1H NMR (CDCl3) | δ 9.82 (s, 1H, CHO) δ 7.42 (m, 2H, Ar-H)δ 6.96 (d, 1H, Ar-H, ortho to alkoxy)δ 3.94 (d, 2H, O-CH2-Cp)δ 5.87 (s, 1H, OH) | δ 9.84 (s, 1H, CHO) δ 7.45 (dd, 1H, Ar-H)δ 7.39 (d, 1H, Ar-H)δ 7.05 (d, 1H, Ar-H, ortho to OH)δ 3.91 (d, 2H, O-CH2-Cp) |

| IR (KBr) | 3228 cm⁻¹ (OH), 1676 cm⁻¹ (C=O) | 3410 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) |

| Mass Spec (ESI) | m/z 193 [M+H]⁺ | m/z 193 [M+H]⁺ |

| Key Distinction | NOE Effect: Irradiation of O-CH2 signal enhances H-5 (ortho) signal.[4][5][6][7][8][9][10][11] | NOE Effect: Irradiation of O-CH2 signal enhances H-2 (ortho) signal. |

Application in Drug Discovery (Roflumilast Workflow)

In the industrial synthesis of Roflumilast, the 3-cyclopropylmethoxy motif is required.[2][3] However, the standard industrial route does not typically start with the 3-cyclopropylmethoxy-4-hydroxy isomer. Instead, it introduces the difluoromethoxy group first to avoid regioselectivity issues.

Industrial Route vs. Isomer Route:

-

Standard Route: 3,4-DHB → 3-OH-4-OCHF₂ → 3-OCp-4-OCHF₂ (Target).

-

Impurity Risk: If 3,4-DHB is exposed to CpCH₂Br first, the 4-isomer (Impurity II) is formed, which cannot be converted to Roflumilast.

Figure 2: Synthetic workflow distinguishing the correct Roflumilast pathway from the impurity-generating pathway.

References

-

BenchChem Technical Support. (2025).[2] Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Retrieved from

-

Aurobindo Pharma Ltd. (2015).[10] Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Retrieved from

-

MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde. Molecules, 7, 67-75.[5][6][7] Retrieved from

-

Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[2][3] Retrieved from

-

ChemicalBook. (2025). Product Entry: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5). Retrieved from

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 4. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This Application Note is designed to address the specific synthetic challenge of accessing 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde .

Executive Summary: Direct alkylation of 2,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide yields the 4-isomer (4-cyclopropylmethoxy-2-hydroxybenzaldehyde) as the major product due to the higher acidity and steric accessibility of the 4-hydroxyl group. Consequently, the preparation of the 2-isomer requires a robust Protection-Alkylation-Deprotection (PAD) strategy. This guide details the "Gold Standard" protocol using benzyl protection to invert the natural regioselectivity.

The Chemical Challenge

The target molecule contains a benzaldehyde core with two oxygenated substituents:

-

C2 Position: Cyclopropylmethoxy group (Ether).

-

C4 Position: Hydroxyl group (Free Phenol).

Starting from the commercially available precursor, 2,4-dihydroxybenzaldehyde , the chemist faces a regioselectivity conflict:

-

4-OH (pKa ~ 7.5 - 8.0): This phenol is sterically exposed and electronically activated. It is the primary nucleophile in basic conditions.

-

2-OH (pKa ~ 9.5 - 10.0): This phenol is involved in a strong intramolecular hydrogen bond with the aldehyde carbonyl (C=O ··· H-O). This "locks" the proton, significantly reducing its acidity and nucleophilicity.

Strategic Workflow (PAD Protocol)

The following workflow describes the high-fidelity route to the target.

Figure 1: The Protection-Alkylation-Deprotection (PAD) strategy ensures 100% regiocontrol.

Detailed Experimental Protocols

Step 1: Regioselective 4-O-Benzylation

Objective: Selectively protect the reactive 4-OH while leaving the 2-OH free.

Mechanism: The use of Potassium Fluoride (KF) in Acetonitrile is superior to stronger bases. KF forms a hydrogen-bond network that activates the more acidic 4-OH without disrupting the intramolecular H-bond of the 2-OH [1].

Reagents:

-

2,4-Dihydroxybenzaldehyde (1.0 equiv)

-

Benzyl Chloride (1.1 equiv)

-

Potassium Fluoride (anhydrous, spray-dried) (2.5 equiv)

-

Acetonitrile (anhydrous) (10 vol)

Protocol:

-

Charge a reaction vessel with 2,4-dihydroxybenzaldehyde and Acetonitrile .

-

Add Potassium Fluoride (KF). Note: KF is hygroscopic; weigh quickly or use a glovebox.

-

Add Benzyl Chloride dropwise at room temperature.

-

Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear; the mono-benzylated product (Rf ~0.5) appears.[1][2][3][4][5][6] Note: If bis-benzylation (Rf ~0.8) exceeds 5%, reduce temperature to 60°C.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or perform a silica plug filtration.

-

Yield Target: 75-85%

-

Product: 4-(Benzyloxy)-2-hydroxybenzaldehyde.

-

Step 2: 2-O-Alkylation with Cyclopropylmethyl Bromide

Objective: Force the alkylation of the deactivated 2-OH.

Mechanism: The 2-OH is hydrogen-bonded to the carbonyl. We require a polar aprotic solvent (DMF) to solvate the cation and heat to break the H-bond. Potassium Carbonate is sufficient here.

Reagents:

-

4-(Benzyloxy)-2-hydroxybenzaldehyde (Intermediate A) (1.0 equiv)

-

(Bromomethyl)cyclopropane (CPM-Br) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

DMF (Dimethylformamide) (8 vol)

Protocol:

-

Dissolve Intermediate A in DMF .

-

Add K₂CO₃ and KI . Stir for 15 minutes at RT.

-

Add (Bromomethyl)cyclopropane dropwise.

-

Critical: CPM-Br is an alkylating agent. Handle in a fume hood.

-

-

Heat the reaction to 80°C for 6–8 hours.

-

Why 80°C? Lower temperatures result in sluggish reaction due to the 2-OH H-bond. Higher temperatures (>100°C) risk ring-opening of the cyclopropyl group [2].

-

-

IPC: Monitor for disappearance of the phenol.

-

Workup: Pour the reaction mixture into ice-water (20 vol). The product usually precipitates.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and brine.

-

Yield Target: 80-90%[1]

-

Product: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.

-

Step 3: Selective Hydrogenolysis (Deprotection)

Objective: Remove the Benzyl group without reducing the Aldehyde or opening the Cyclopropyl ring.

Mechanism: Benzyl ethers are cleaved by Hydrogenolysis (Pd/C + H₂).[3] Cyclopropylmethyl ethers are generally stable to standard neutral hydrogenolysis conditions [3], provided strong acid is not present.

Reagents:

-

Intermediate B (1.0 equiv)

-

Pd/C (10% w/w, 50% wet) (0.1 wt equiv)

-

Methanol or Ethanol (10 vol)

-

Hydrogen Gas (Balloon pressure or 1 atm)

Protocol:

-

Dissolve Intermediate B in Methanol .

-

Inert the vessel with Nitrogen. Add Pd/C catalyst carefully.

-

Purge the vessel with Hydrogen gas (vacuum/fill cycle x3).

-

Stir vigorously at Room Temperature under H₂ balloon (1 atm) for 2–4 hours.

-

Caution: Do not heat. Heating or high pressure (>50 psi) may induce cyclopropyl ring opening (hydrogenation to isobutyl/propyl group).

-

-

IPC: Monitor TLC. The non-polar starting material converts to a more polar spot (free phenol).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Concentrate the filtrate to obtain the crude target.

-

Final Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.

-

Final Yield: 90-95%

-

Analytical Data & Troubleshooting

Comparative Data Table

| Parameter | 4-OH (Starting Material) | 2-OH (Starting Material) | Target Molecule (2-CPM-4-OH) |

| pKa (approx) | 7.8 | 9.8 | ~7.8 (Free 4-OH) |

| Reactivity | High (Nucleophilic) | Low (H-bonded) | 4-OH is reactive |

| 1H NMR (CHO) | ~9.8 ppm | ~11.5 ppm (H-bonded) | ~10.2 ppm (Less shielded) |

Troubleshooting Guide

Issue 1: Bis-alkylation in Step 1.

-

Cause: Reaction temperature too high or excess alkyl halide.

-

Fix: Strictly control temperature at 80°C. Use exactly 1.1 equiv of Benzyl Chloride. Switch base to NaHCO₃ if selectivity remains poor (weaker base favors the more acidic 4-OH exclusively).

Issue 2: Cyclopropyl Ring Opening (Step 3).

-

Observation: NMR shows propyl/isopropyl signals instead of cyclopropyl multiplets (0.3–0.6 ppm).

-

Cause: Catalyst too active or presence of trace acid.

-

Fix: Add a trace of base (e.g., 1% NaHCO₃ or Triethylamine) to the hydrogenation mixture to poison acidic sites on the carbon support. Ensure pressure is kept at 1 atm.

Issue 3: Low Conversion in Step 2.

-

Cause: "Locked" 2-OH proton.

-

Fix: Ensure DMF is dry. Increase K₂CO₃ to 3.0 equiv. Do not exceed 90°C.

References

-

Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

- Source: US Patent 5,599,988 (1997). "Large scale preparation of 2,4-dihydroxybenzaldehyde...

- Relevance: Establishes the KF/Acetonitrile protocol for selective 4-O-benzyl

-

Link:

-

Cyclopropylmethyl Group Stability

- Source: BenchChem Application Note. "(Chloromethyl)cyclopropane as a Protecting Group for Alcohols."

- Relevance: Confirms stability of CPM ethers to basic conditions and standard hydrogen

-

Link:

-

Hydrogenolysis Selectivity

- Source:Journal of Organic Chemistry. "Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers."

- Relevance: Standard conditions for removing benzyl groups in the presence of other ether functionalities.

-

Link: (General Reference for Pd/C methodology).

-

pKa of Dihydroxybenzaldehydes

- Source: PubChem Compound Summary for CID 7213 (2,4-Dihydroxybenzaldehyde).

-

Link:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1999059947A1 - Process for preparing ethers and esters - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reagents for Cyclopropylmethylation of Hydroxybenzaldehydes

This guide details the reagents, mechanisms, and protocols for the cyclopropylmethylation of hydroxybenzaldehydes , a critical transformation in medicinal chemistry for modulating lipophilicity and metabolic stability.

Executive Summary & Strategic Importance

The cyclopropylmethyl (CPM) group is a privileged motif in drug discovery (e.g., Naltrexone, Buprenorphine, Betaxolol). When attached to phenolic aldehydes, it serves two critical functions:

-

Metabolic Shielding: The strained cyclopropyl ring resists CYP450 oxidation better than simple aliphatic chains (n-propyl or n-butyl).

-

Lipophilic Tuning: It increases

while maintaining a compact steric profile, often improving blood-brain barrier (BBB) penetration.

However, the installation of the CPM group onto hydroxybenzaldehydes presents a specific mechanistic challenge: The "Neopentyl-like" Effect. The carbon adjacent to the cyclopropyl ring is sterically hindered (

Reagent Selection Guide

A. The Electrophile: Halides vs. Alcohols

| Reagent | Reactivity | Stability | Usage Recommendation |

| (Bromomethyl)cyclopropane | High | Moderate | Primary Choice. Best balance of reactivity and handling. Store cold. |

| (Chloromethyl)cyclopropane | Low | High | Process Scale. Requires iodide catalysis (Finkelstein conditions) and higher temperatures (>80°C). |

| Cyclopropylmethanol | N/A (requires activation) | High | Mitsunobu Only. Use when basic alkylation conditions degrade the substrate. |

B. The Base: Thermodynamics vs. Kinetics

-

Potassium Carbonate (

): The industry standard. Mild, cheap, and effective in polar aprotic solvents. Requires heating (60–80°C) to drive the slow -

Cesium Carbonate (

): The "Solubility Booster." The larger cesium cation breaks up ion pairs in organic solvents, increasing phenoxide nucleophilicity. Use for unreactive phenols (e.g., ortho-substituted). -

Sodium Hydride (NaH): The "Sledgehammer." Irreversible deprotonation. Use only if mild methods fail or for rapid, low-temperature alkylation to avoid thermal decomposition.

C. The Solvent System[1][2]

-

DMF (N,N-Dimethylformamide): Standard.[1][2] Good solubility for bases.

-

DMSO (Dimethyl sulfoxide): Accelerates

rates significantly but complicates workup (high boiling point). -

Acetone/Acetonitrile: Lower boiling points allow easier workup but require longer reaction times or stronger bases.

Decision Logic & Mechanism

The following diagram illustrates the decision pathway for selecting the optimal protocol based on substrate constraints.

Caption: Decision matrix for selecting the optimal cyclopropylmethylation strategy based on steric and electronic substrate properties.

Detailed Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Scale-Up Ready)

Best for: 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, Vanillin.

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

-

Electrophile: (Bromomethyl)cyclopropane (1.2 – 1.5 equiv)

-

Base:

(anhydrous, granular) (2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional but recommended to accelerate rate.

-

Solvent: DMF (

)[3]

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the hydroxybenzaldehyde and DMF. Stir until dissolved.

-

Deprotonation: Add

in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add KI followed by the dropwise addition of (bromomethyl)cyclopropane.

-

Note: The bromide is a lachrymator; handle in a fume hood.

-

-

Reaction: Heat the mixture to 70°C .

-

Critical Control Point: Do not exceed 90°C. Higher temperatures risk opening the cyclopropyl ring (homoallylic rearrangement).

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Reaction typically completes in 4–8 hours.

-

Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

Protocol B: Mitsunobu Reaction

Best for: Base-sensitive substrates or when only Cyclopropylmethanol is available.

Reagents:

-

Substrate: Hydroxybenzaldehyde (1.0 equiv)

-

Reagent: Cyclopropylmethanol (1.2 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv) -

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Setup: Dissolve substrate, cyclopropylmethanol, and

in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .[7] -

Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C during addition to prevent side reactions.

-

Reaction: Allow to warm to RT and stir overnight (12–16 hours).

-

Workup: Concentrate the solvent. Triturate the residue with cold Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (

). Filter off the solid.[6] -

Purification: The filtrate requires flash column chromatography to remove hydrazine byproducts.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion (<50%) | "Neopentyl" steric hindrance slows | Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst. Switch solvent to DMSO. |

| Ring Opening (Impurity) | Temperature too high (>100°C) or acidic conditions. | Strictly control temp at 60–70°C. Ensure basicity is maintained. Avoid Lewis acids. |

| O-Alkylation vs C-Alkylation | Phenoxide attacking the ring (rare). | Use a "harder" solvent like DMF/Acetone rather than alcohols. |

| Product is an Oil | Low melting point of CPM ethers. | Do not attempt recrystallization. Purify via vacuum distillation (if stable) or silica chromatography. |

Mechanism of Action: The Catalytic Cycle (Iodide Effect)

When using alkyl chlorides or bromides, the addition of Iodide (KI or TBAI) is crucial. It performs an in situ Finkelstein reaction:

- The intermediate iodide is a much better leaving group, accelerating the reaction rate significantly without requiring excessive heat.

Safety & Handling

-

Alkylating Potential: Cyclopropylmethyl halides are strong alkylating agents. They are potential mutagens. Double-glove and use a fume hood.

-

Quenching: Quench excess alkyl halide with an aqueous solution of ammonia or amine before disposal to destroy alkylating activity.

References

-

General Reactivity of Cyclopropylmethyl Halides

-

Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society. Link

-

-

Mitsunobu Reaction Mechanism

-

Application in Opioid Synthesis (Naltrexone Precursors)

-

Use of cyclopropylmethyl bromide in phenolic alkylation for opioid antagonists. Journal of Medicinal Chemistry (Various).[3]

-

-

Phase Transfer Catalysis in Ether Synthesis

-

Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters. Link

-

Sources

- 1. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

- 9. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as a Strategic Building Block in Pharmaceutical Synthesis

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a specialized chemical intermediate, in modern pharmaceutical research. We will explore its strategic importance, plausible synthetic routes, and its core application as a building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors for inflammatory diseases. Detailed protocols for its synthesis and subsequent elaboration are provided to enable researchers to leverage its unique structural features in drug discovery programs.

Introduction: The Strategic Value of a Specialized Intermediate

In the landscape of modern drug discovery, the design of small molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is not a bulk commodity chemical but a high-value building block designed for specific applications in medicinal chemistry. Its structure is a deliberate convergence of three key functional motifs, each contributing to its utility:

-

The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy in drug design.[1] Its strained three-membered ring offers unique electronic properties and conformational rigidity. This often leads to enhanced metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Furthermore, the rigid nature of the ring can lock a molecule into a bioactive conformation, improving binding affinity to the target protein.[2]

-

The Benzaldehyde Core: The aromatic aldehyde serves as a versatile and reactive "handle." It is an ideal electrophilic partner for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and various condensations, allowing for the facile construction of complex molecular architectures.

-

Ortho/Para Hydroxy and Ether Substitution: The specific arrangement of the ether linkage and the free phenolic hydroxyl group allows for tailored interactions with biological targets. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the ortho-ether linkage influences the electronic nature and conformational preference of the ring.[4]

Given these features, this building block is exceptionally well-suited for the synthesis of kinase inhibitors, a class of drugs often targeting ATP-binding sites where such functionalities can be exploited for potent and selective inhibition.

Synthesis Protocol: Accessing the Building Block

While 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a specialized reagent, it can be reliably synthesized from commercially available starting materials. The most direct approach is a regioselective Williamson ether synthesis from 2,4-dihydroxybenzaldehyde.

Protocol 2.1: Synthesis via Williamson Ether Synthesis

This protocol describes the selective O-alkylation of 2,4-dihydroxybenzaldehyde. The greater acidity of the para-hydroxyl group (C4-OH) due to resonance stabilization of the corresponding phenoxide by the ortho-aldehyde allows for its selective deprotonation and subsequent reaction, leaving the ortho-hydroxyl (C2-OH) protonated and less reactive under carefully controlled basic conditions. However, for absolute regioselectivity at the C2 position, protection of the more acidic C4-OH is the preferred industrial and laboratory strategy. The following protocol assumes a more robust, albeit longer, route involving protection-alkylation-deprotection for maximal purity and yield.

Step 1: Selective Protection of 4-Hydroxy Group

-

Rationale: The 4-hydroxyl group is more acidic and reactive. Protecting it as a benzyl ether allows for the selective alkylation of the 2-hydroxyl group.

-

To a stirred solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF or acetonitrile, add potassium carbonate (K₂CO₃, 1.1 eq).

-

Slowly add benzyl bromide (1.05 eq) at room temperature.

-

Heat the mixture to 60-70°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(benzyloxy)-2-hydroxybenzaldehyde. Purify by column chromatography if necessary.

Step 2: Williamson Ether Synthesis at the 2-Hydroxy Group

-

Rationale: With the 4-position blocked, the 2-hydroxyl group is now the only site for alkylation. The Williamson ether synthesis is a robust SN2 reaction for forming ethers.[5][6][7]

-

Dissolve the 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, used with extreme caution) at 0°C.

-

Stir for 30 minutes, then add (bromomethyl)cyclopropane (cyclopropylmethyl bromide, 1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Upon completion, quench the reaction carefully with cold water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate the solvent. The crude product is 4-(benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.

Step 3: Deprotection of the Benzyl Ether

-

Rationale: The final step removes the benzyl protecting group via catalytic hydrogenation to yield the target molecule.

-

Dissolve the product from Step 2 in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Purify by recrystallization or column chromatography as needed.

Caption: Proposed synthetic route to the target building block.

Core Application: A Key Intermediate for JAK Inhibitors

Scientific Background: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[8][9] When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell growth.[10] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[11]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. benchchem.com [benchchem.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Application Note: Schiff Base Synthesis Using 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Abstract & Introduction

This guide details the protocol for synthesizing Schiff bases (imines) using 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as the electrophilic core. While standard benzaldehydes are ubiquitous in organic synthesis, this specific derivative incorporates a cyclopropylmethoxy motif at the ortho position relative to the aldehyde.

Why this molecule? In medicinal chemistry, the cyclopropyl group acts as a superior bioisostere to isopropyl or ethyl groups, often enhancing metabolic stability against cytochrome P450 enzymes while maintaining lipophilicity. Combined with the 4-hydroxyl group (a handle for further functionalization or hydrogen bonding), this aldehyde is a high-value scaffold for developing kinase inhibitors, antimicrobial agents, and fluorescent sensors.

Chemical Profile & Reactivity

Before initiating synthesis, understand the electronic environment of the starting material.

| Property | Description | Impact on Synthesis |

| Electrophilicity | Moderate | The electron-donating oxygen at the 4-position (resonance) slightly deactivates the aldehyde carbon compared to nitro-benzaldehydes, requiring acid catalysis. |

| Steric Hindrance | Ortho-Cyclopropylmethoxy | The bulky cyclopropyl group at position 2 exerts steric pressure. Condensation with bulky amines (e.g., tert-butylamine) may require longer reflux times. |

| Stability | Cyclopropyl Ring | CRITICAL: The cyclopropyl ring is strained. Avoid strong Lewis acids (e.g., |

| Solubility | Amphiphilic | Soluble in alcohols (EtOH, MeOH), DMSO, and DCM. Poorly soluble in water. |

Reaction Mechanism & Rationale

The formation of the Schiff base follows a reversible condensation pathway. The reaction is thermodynamically controlled; therefore, removing water (the byproduct) drives the equilibrium toward the imine product.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

-

Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Mechanistic Pathway Diagram[1]

Figure 1: Step-wise progression from carbonyl attack to imine formation.

Experimental Protocols

Protocol A: Standard Thermodynamic Synthesis (High Purity)

Recommended for initial characterization and bulk synthesis.

Reagents:

-

2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq)

-

Primary Amine (1.0 – 1.1 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (2–3 drops per 5 mmol)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH. The solution should be clear/pale yellow.

-

Amine Addition: Add 1.0 mmol of the primary amine slowly.

-

Observation: A transient color change (often brightening to yellow/orange) indicates initial amine-carbonyl interaction.

-

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Expert Insight: The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, but avoid excess acid which would protonate the amine and kill reactivity.

-

-

Reflux: Attach a condenser and reflux at 78°C (EtOH boiling point) for 3–6 hours.

-

Monitor: Use TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent to 20% volume and cool in an ice bath to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for library generation and high-throughput screening.

Parameters:

-

Power: 150–200 W

-

Temperature: 80°C

-

Time: 5–15 minutes

-

Solvent: Minimal Ethanol (slurry method)

Procedure:

-

Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in a microwave vial with 2 mL EtOH and 1 drop of acetic acid.

-

Irradiate for 5 minutes.

-

Cool and filter the solid product immediately.

-

Note: This method often produces higher yields (85-95%) due to rapid heating preventing side reactions.

-

Characterization & Self-Validation

A valid protocol must include "Checkpoints" to confirm identity.

| Technique | Expected Signal | Interpretation |

| FT-IR | 1615–1630 cm⁻¹ (Strong) | Appearance of C=N stretch. |

| Disappearance of ~1660–1680 cm⁻¹ | Loss of Aldehyde C=O stretch. | |

| ¹H NMR | δ 8.3 – 8.8 ppm (Singlet) | The Azomethine proton (-CH=N-) .[1] This is the definitive proof of Schiff base formation. |

| δ 10–11 ppm (Broad) | Phenolic -OH (often hydrogen-bonded). | |

| δ 0.6 – 1.3 ppm (Multiplets) | Cyclopropyl ring protons (distinctive high-field signals). | |

| Visual | Color Change | Product is usually a deeper yellow/orange crystalline solid compared to the starting material. |

Synthesis Workflow Diagram

Figure 2: Operational flowchart for Protocol A.

Applications & Biological Relevance

The resulting Schiff bases from this specific aldehyde are not merely chemical curiosities; they are bioactive scaffolds.[1][2][3][4]

-

Anticancer Agents: Schiff bases of salicylaldehyde derivatives have shown potency against MCF-7 (breast) and HepG2 (liver) cancer cell lines. The cyclopropyl group enhances cell membrane permeability.

-

Fluorescent Probes: The planar, conjugated system often exhibits fluorescence. The 4-OH group allows for "Turn-On" sensing of metal ions (e.g.,

, -

Antioxidants: The phenolic moiety retains radical scavenging activity (DPPH assay), useful in preventing oxidative stress in biological models.

Troubleshooting (Self-Correction)

-

Problem: Product is an oil, not a solid.

-

Cause: Incomplete dehydration or presence of solvent impurities.

-

Solution: Triturate (scratch the glass) with cold diethyl ether or hexane. If that fails, remove solvent and redissolve in minimum hot ethanol.

-

-

Problem: Low Yield.

-

Cause: Reaction equilibrium favoring hydrolysis.

-

Solution: Add molecular sieves (4Å) to the reaction flask to physically trap water as it forms.

-

-

Problem: Hydrolysis during storage.

-

Solution: Schiff bases are moisture sensitive. Store in a desiccator. If the compound turns from yellow back to pale white/colorless, it has hydrolyzed back to the aldehyde.

-

References

-

General Schiff Base Methodology (Salicylaldehydes)

-

BenchChem Application Notes.[2] "Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde." (2025).

-

(Verified General Protocol Source)

-

-

NMR Characterization of Salicylaldehyde Imines

- Abdel-Latif, S.A., et al. "Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing." Journal of Research in Chemistry.

-

Biological Activity of Alkoxy-Salicylaldehyde Derivatives

-

Zeytinoglu, H., et al. "Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents."[5] Cell Biochemistry and Biophysics (2025).

-

-

Microwave Assisted Synthesis

-

Structural Analogs (Methoxy derivatives)

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Optimization of Reaction Conditions for Cyclopropylmethyl Bromide Alkylation

Executive Summary

Cyclopropylmethyl bromide (CPMB) is a critical electrophile in medicinal chemistry, particularly in the synthesis of opioid antagonists like Naltrexone and Buprenorphine. However, its utility is compromised by a high propensity for cyclopropylcarbinyl rearrangement , where the three-membered ring opens to form homoallylic impurities (but-3-enyl derivatives).

This Application Note provides a validated protocol to maximize N- and O-alkylation yields while suppressing ring-opening. The strategy relies on Finkelstein modification (in situ conversion to iodide) and the Cesium Effect to enforce a strict SN2 mechanism, thereby avoiding the short-lived but unstable cyclopropylcarbinyl cation intermediate.

Mechanistic Insight: The Stability Paradox

To optimize this reaction, one must understand the competition between the desired substitution and the undesired rearrangement.

The Rearrangement Trap (SN1 Pathway)

The cyclopropylmethyl cation is exceptionally stable compared to primary carbocations due to

-

Rate of Rearrangement: The ring opening of the cyclopropylcarbinyl radical/cation occurs at rates approaching

(radical clock).[1] -

Implication: If the reaction conditions allow any significant ionization of the C-Br bond (SN1 character), the ring-opened homoallylic impurity is inevitable.

The Solution (SN2 Pathway)

To prevent rearrangement, the nucleophile must attack the electrophile concertedly, displacing the leaving group before a discrete cation can form.

Key Optimization Drivers:

-

Leaving Group Quality: Converting -Br to -I (in situ) creates a weaker C-X bond but a better leaving group, accelerating the SN2 rate relative to the ionization rate.

-

Nucleophilicity: Enhancing the "nakedness" of the nucleophile using large counter-cations (Cesium).

Pathway Visualization

Figure 1: Mechanistic bifurcation. The green path (Finkelstein-assisted SN2) avoids the red path (Cationic rearrangement).

Optimization Parameters

The Finkelstein Modification

Replacing the bromide with iodide is the single most effective optimization. Iodide is a superior leaving group (

-

Recommendation: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).

-

Effect: CPMB is converted to Cyclopropylmethyl Iodide (CPMI) in situ. CPMI reacts with the amine/phenol nucleophile significantly faster than CPMB, allowing the reaction to proceed at lower temperatures where rearrangement is kinetically disfavored.

The "Cesium Effect"

Cesium Carbonate (

-

Solubility: Cesium has a larger ionic radius, making its carbonate salts more soluble in organic solvents like DMF.

-

Ion Pairing: The large

ion forms loose ion pairs with the nucleophile (e.g., phenoxide or amine anion), leaving the anion "naked" and more reactive. This promotes the SN2 pathway over the ionization pathway.

Solvent Selection

-

Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents solvate cations well (leaving anions free) but do not hydrogen bond with the leaving group, accelerating SN2.

-

Avoid: Protic solvents (Ethanol, Water) which stabilize the leaving group (slowing SN2) and can stabilize the carbocation intermediate (promoting SN1).

Detailed Protocol: N-Alkylation of Secondary Amines

Scope: This protocol is optimized for the alkylation of secondary amines (e.g., Noroxymorphone derivatives, Piperidines) with CPMB.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate (Amine) | 1.0 | Nucleophile | Dry, free base form preferred. |

| CPMB | 1.1 - 1.2 | Electrophile | Cyclopropylmethyl bromide. |

| Cesium Carbonate | 1.5 - 2.0 | Base | |

| Potassium Iodide | 0.1 - 0.2 | Catalyst | Finkelstein catalyst. |

| DMF | [0.2 - 0.5 M] | Solvent | Anhydrous (<0.05% water). |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with the Substrate (1.0 equiv), Cesium Carbonate (1.5 equiv), and Potassium Iodide (0.1 equiv).

-

-

Solvation:

-